molecular formula C10H14FN B12966515 N-Benzyl-2-fluoro-N-methylethan-1-amine

N-Benzyl-2-fluoro-N-methylethan-1-amine

Katalognummer: B12966515
Molekulargewicht: 167.22 g/mol
InChI-Schlüssel: PXARNLVPWFQORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-fluoro-N-methylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a fluorine atom, and a methyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-fluoro-N-methylethan-1-amine typically involves the reaction of benzylamine with 2-fluoroethylamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-fluoro-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, cyanide, and thiolate ions in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted amines with different nucleophiles replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-fluoro-N-methylethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-fluoro-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-2-chloro-N-methylethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-Benzyl-2-bromo-N-methylethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    N-Benzyl-2-iodo-N-methylethan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-Benzyl-2-fluoro-N-methylethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H14FN

Molekulargewicht

167.22 g/mol

IUPAC-Name

N-benzyl-2-fluoro-N-methylethanamine

InChI

InChI=1S/C10H14FN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

PXARNLVPWFQORW-UHFFFAOYSA-N

Kanonische SMILES

CN(CCF)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.